molecular formula C13H22N2O3S2 B12466736 Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) CAS No. 40283-72-5

Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)

Cat. No.: B12466736
CAS No.: 40283-72-5
M. Wt: 318.5 g/mol
InChI Key: PBIXEKKBTRACPD-UHFFFAOYSA-N
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Description

{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid is a complex organic compound featuring an adamantane moiety, a carbamimidoyl group, and a sulfanylsulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates . The synthesis may involve the use of various reagents such as alkenes, alkynes, arenes, and carbonyl groups to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of homogeneous or heterogeneous catalysts to facilitate the selective functionalization of the adamantane core .

Chemical Reactions Analysis

Types of Reactions

{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions may vary, but they often involve ambient temperatures and pressures to ensure efficient transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the carbamimidoyl and sulfanylsulfonic acid groups enable the compound to participate in various chemical reactions. These interactions can modulate biological processes and facilitate the formation of desired products in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and carbamimidoyl-containing molecules. Examples include:

Uniqueness

{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid is unique due to its combination of an adamantane core with carbamimidoyl and sulfanylsulfonic acid groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

40283-72-5

Molecular Formula

C13H22N2O3S2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]adamantane

InChI

InChI=1S/C13H22N2O3S2/c14-12(7-19-20(16,17)18)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H2,14,15)(H,16,17,18)

InChI Key

PBIXEKKBTRACPD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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